[1,2]Oxazolo[4,3-F]quinoxaline
CAS No.: 27629-48-7
Cat. No.: VC16005996
Molecular Formula: C9H5N3O
Molecular Weight: 171.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27629-48-7 |
|---|---|
| Molecular Formula | C9H5N3O |
| Molecular Weight | 171.16 g/mol |
| IUPAC Name | [1,2]oxazolo[4,3-f]quinoxaline |
| Standard InChI | InChI=1S/C9H5N3O/c1-2-8-9(11-4-3-10-8)6-5-13-12-7(1)6/h1-5H |
| Standard InChI Key | JWYUEPRVYWDZEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=CN=C2C3=CON=C31 |
Introduction
# Oxazolo[4,3-F]quinoxaline: A Comprehensive Review of Structural Features, Synthesis, and Biological Activities Oxazolo[4,3-F]quinoxaline (CAS No. 27629-48-7) is a heterocyclic organic compound characterized by a fused oxazole-quinoxaline scaffold. With a molecular formula of and a molecular weight of 171.16 g/mol, this compound has garnered attention in medicinal chemistry for its structural uniqueness and potential biological applications. This review synthesizes data from peer-reviewed studies, computational analyses, and synthetic protocols to provide a detailed examination of its physicochemical properties, synthetic pathways, and pharmacological relevance.
Molecular Architecture
The compound features a bicyclic system where an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) is fused to a quinoxaline moiety (a six-membered ring with two nitrogen atoms at positions 1 and 4). The fusion occurs at the [4,3-F] positions, creating a planar aromatic system with extended π-conjugation. Key structural identifiers include:
-
Canonical SMILES:
C1=CC2=NC=CN=C2C3=CON=C31 -
InChIKey:
JWYUEPRVYWDZEQ-UHFFFAOYSA-N
Table 1: Physicochemical Properties of Oxazolo[4,3-F]quinoxaline
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.16 g/mol |
| CAS Registry Number | 27629-48-7 |
| Topological Polar Surface Area | 54.7 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for related oxazoloquinoxaline derivatives reveal distinct patterns:
-
¹H NMR: Aromatic protons typically resonate between δ 7.6–8.8 ppm, while oxazole protons appear upfield at δ 5.0–6.3 ppm .
-
¹³C NMR: Quinoxaline carbons appear at 125–150 ppm, with oxazole carbons near 105–120 ppm .
-
IR: Stretching vibrations for C=N and C-O bonds are observed at 1,580–1,610 cm⁻¹ and 1,030–1,050 cm⁻¹, respectively .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of oxazolo[4,3-F]quinoxaline derivatives often involves cyclocondensation reactions. A representative protocol includes:
-
Starting Materials: 2,3-Diaminoquinoxaline and α-haloketones or α-haloesters.
-
Reaction Conditions: Reflux in ethanol with a base (e.g., sodium acetate) to facilitate cyclization .
-
Mechanism: Nucleophilic attack by the amino group on the carbonyl carbon, followed by dehydration to form the oxazole ring .
Table 2: Representative Synthesis of Oxazoloquinoxaline Derivatives
| Reactant | Product Yield | Conditions | Reference |
|---|---|---|---|
| 2,3-Naphthalenediamine + Ethyl Chloroacetate | 63% | Reflux, 6 hours | |
| 1,2-Phenylene Diamine + 4-Chlorophenacyl Bromide | 58% | Triethylamine, Ethanol |
Recent Advances
| Compound | Target | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| 2-(4-Chlorophenyl)-4,5-dihydro-3aH-benzo[g]oxazolo[3,2-a]quinoxaline | GSK-3α | 0.12 | MCF-7 |
| 8-Thiomorpholin-4-yl- oxazolo[5,4-f]quinoxaline | PI3K/Akt | 0.45 | HeLa |
Antitumor Activity
In vitro studies on breast cancer (MCF-7) cells demonstrate that halogen-substituted derivatives induce apoptosis via mitochondrial pathway activation, with EC₅₀ values as low as 2.1 μM . Mechanistic studies suggest ROS generation and caspase-3/7 activation as key drivers of cytotoxicity .
Pharmacokinetic and Toxicity Profiles
ADME Properties
Computational predictions using SwissADME indicate:
-
Lipophilicity: LogP = 2.1 (moderate permeability).
-
Solubility: -3.2 (LogS, poor aqueous solubility).
-
CYP450 Inhibition: Low affinity for CYP3A4 and CYP2D6 isoforms.
Toxicity Considerations
Future Directions and Applications
Drug Development
Structural optimization efforts focus on enhancing solubility and target selectivity. Introducing sulfonamide or PEGylated side chains has shown promise in improving pharmacokinetic profiles .
Material Science
The compound’s rigid π-conjugated system makes it a candidate for organic light-emitting diodes (OLEDs). Preliminary studies report fluorescence emission at 450–470 nm with quantum yields of 0.32–0.45.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume